molecular formula C25H31FN2O B10884248 (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone

Cat. No.: B10884248
M. Wt: 394.5 g/mol
InChI Key: OCVZWQBLKZFBAG-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring two piperidine moieties: one substituted with a benzyl group at the 4-position and the other with a 4-fluorobenzyl group at the 1-position of the piperidine ring. The 4-fluorobenzyl group is a common pharmacophore in synthetic cannabinoid receptor agonists (SCRAs), enhancing receptor binding affinity through hydrophobic and electronic effects .

Properties

Molecular Formula

C25H31FN2O

Molecular Weight

394.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H31FN2O/c26-24-10-8-22(9-11-24)18-27-14-4-7-23(19-27)25(29)28-15-12-21(13-16-28)17-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,23H,4,7,12-19H2

InChI Key

OCVZWQBLKZFBAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production .

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • Dual-Piperidine Scaffold : The bulkiness of two piperidine rings may reduce CB1 affinity compared to indole- or pyrrole-based SCRAs (e.g., JWH-210) but improve selectivity for peripheral targets .
  • Fluorine Substitution : The 4-fluorobenzyl group enhances metabolic stability and receptor binding, as seen in ADB-FUBINACA (a regulated SCRA) .

Metabolic Stability

  • The fluorobenzyl group may resist CYP450-mediated dealkylation, a common metabolic pathway for benzyl-substituted compounds .

Data Tables

Table 2: Pharmacological Comparisons

Compound Name Primary Target Affinity (Ki nM) Metabolic Stability
Target Compound Putative CB1 Not reported High (predicted)
FUB-144 CB1 <10 Moderate
ADB-FUBINACA CB1 0.9 Low
RCS-4 CB1 5.2 Low

Biological Activity

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone, a compound characterized by its dual piperidine structure, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C25H31FN2O
Molecular Weight: 394.52 g/mol
CAS Number: 524059-27-6

The compound features two piperidine rings substituted with benzyl and fluorobenzyl groups, which contribute to its biological properties.

The biological activity of (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter regulation, potentially influencing pathways related to pain modulation and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related compounds have shown antiproliferative effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)19.9
Compound BOVCAR-3 (Ovarian)75.3
Compound CHCT116 (Colorectal)7.9

These findings indicate that modifications in the piperidine structure can enhance anticancer activity, suggesting that (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone could be a candidate for further investigation in cancer therapy .

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly concerning its ability to inhibit acetylcholinesterase (AChE). A study indicated that similar piperidine derivatives exhibited promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that piperidine derivatives, including those similar to our compound, showed competitive inhibition against AChE with IC50 values ranging from 11.7 µM to lower values depending on structural modifications .
  • Cancer Cell Proliferation : A series of piperidine derivatives were evaluated for their antiproliferative effects on human breast and ovarian cancer cells. The results indicated a significant reduction in cell viability at varying concentrations, highlighting the importance of the benzoyl moiety in enhancing activity against cancer cells .

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